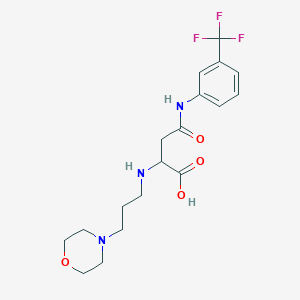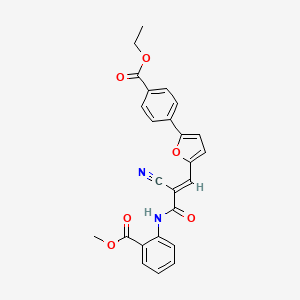
(E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-(2-cyano-3-(5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)acrylamido)benzoate is a useful research compound. Its molecular formula is C25H20N2O6 and its molecular weight is 444.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomarker Development for Tobacco-Related Carcinogen Exposure
Measurement of human urinary carcinogen metabolites presents a practical approach to gain insights into tobacco-related cancer research. The utility of specific biomarkers derived from carcinogens specific to tobacco products, like NNAL and its glucuronides, derived from the tobacco-specific carcinogen NNK, demonstrates significant potential. These biomarkers provide sensitive and specific means to study environmental tobacco smoke (ETS) exposure and its carcinogenic impact on humans (Hecht, 2002).
Advanced Materials from Plant Biomass
The conversion of plant biomass into furan derivatives, including 5-hydroxymethylfurfural (HMF) and its derivatives, offers a sustainable alternative to non-renewable hydrocarbon sources. This process has significant implications for the development of new polymers, functional materials, and fuels. The furan compound derivatives, such as 2,5-furandicarboxylic acid and 5-ethoxymethylfurfural, play a crucial role in the chemical industry's shift towards more sustainable practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Anticarcinogenic and Toxicity Studies of Organotin(IV) Complexes
Organotin(IV) complexes, involving acrylates and other organic compounds, have shown significant anticarcinogenicity and toxicity. The study of these complexes reveals that their cytotoxic activity is influenced by the stability of ligand–Sn bonds and the lipophilicity provided by the organotin moiety. These findings highlight the potential of organotin(IV) complexes in developing new antitumor agents and understanding the molecular basis of their biological properties (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Exploration of Acrylamide's Role in Food Safety
Acrylamide, formed during the heat treatment of carbohydrate-rich foods, has raised concerns due to its potential health risks, including neurotoxicity and carcinogenicity. The understanding of acrylamide's formation, its presence in various foods, and strategies for its reduction is critical for ensuring food safety and public health (Friedman, 2003).
Environmental Impacts of Sunscreen Ingredients
The environmental effects of organic UV filters, such as oxybenzone and octinoxate, used in sunscreens, have been a topic of concern due to their presence in water sources and potential impact on aquatic ecosystems, including coral reefs. Understanding the fate and behavior of these compounds in the environment is crucial for developing safer sunscreen formulations and mitigating their ecological footprint (Haman, Dauchy, Rosin, & Munoz, 2015).
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6/c1-3-32-24(29)17-10-8-16(9-11-17)22-13-12-19(33-22)14-18(15-26)23(28)27-21-7-5-4-6-20(21)25(30)31-2/h4-14H,3H2,1-2H3,(H,27,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXKCZSVSVFZAE-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)
![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2711351.png)
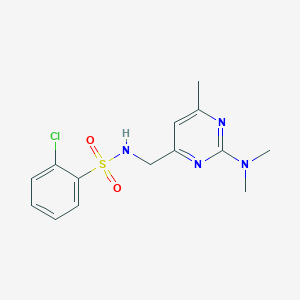
![N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2711353.png)

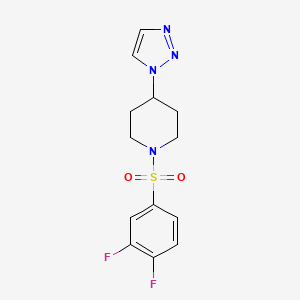
![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)
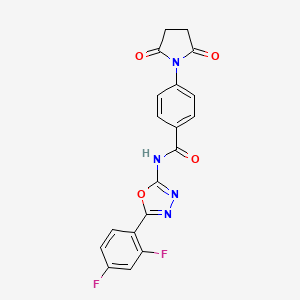
![4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B2711362.png)
![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)
